molecular formula C23H25NO4 B557504 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid CAS No. 371770-32-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid

Cat. No. B557504
M. Wt: 379,46 g/mole
InChI Key: NVZVRXJTMCMDNR-NRFANRHFSA-N
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Description

Fluorenylmethoxycarbonyl (Fmoc) is a common protecting group used in peptide synthesis. The Fmoc group is often used to protect the amine group of amino acids during peptide synthesis, preventing unwanted side reactions .


Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids generally consists of the amino acid backbone with the amine group protected by the Fmoc group . The Fmoc group itself is a large, aromatic structure, which can be easily detected and removed when no longer needed .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, typically using piperidine . This allows for the sequential addition of amino acids in a controlled manner .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids can vary widely depending on the specific amino acid . Generally, these compounds are solid at room temperature .

Scientific Research Applications

Peptide Synthesis and Solid-Phase Applications

The preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides showcases the importance of Fmoc derivatives in peptide chemistry. This method allows for the large-scale preparation of Fmoc-amino acids, crucial for synthesizing peptides with specific structures and functions (Šebesta & Seebach, 2003).

Self-Assembly and Nanostructure Formation

Fmoc modified aliphatic amino acids demonstrate self-assembling properties, forming structures like fibers and tubes under different conditions. These findings are significant for nanotechnology and materials science, offering insights into designing novel self-assembled architectures for various applications (Gour et al., 2021).

Enzyme-Activated Surfactants

The use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes highlights a biochemical application. These surfactants can be enzymatically activated, creating homogeneous aqueous nanotube dispersions on-demand, which is beneficial for biomedical and environmental applications (Cousins et al., 2009).

Cyclodepsipeptides Synthesis

The synthesis of complex head-to-side-chain cyclodepsipeptides, which are cyclic peptides with significant pharmaceutical potential, showcases the application of Fmoc-protected amino acids in creating challenging peptide structures. This process is crucial for developing new drugs and understanding biological functions (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

Fluorescence Labeling and Bioimaging

A water-soluble fluorene derivative was investigated for its linear photophysical characterization and two-photon absorption properties, demonstrating its potential as a probe for bioimaging applications. Such compounds enable high selectivity and sensitivity in detecting and imaging biological structures and processes (Morales et al., 2010).

Future Directions

Fmoc-protected amino acids are widely used in peptide synthesis, and research in this area continues to evolve. Future directions may include the development of new protecting groups, improved synthesis methods, and novel applications in drug discovery .

properties

IUPAC Name

(2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVRXJTMCMDNR-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610926
Record name 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid

CAS RN

371770-32-0
Record name 3-Cyclopentyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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